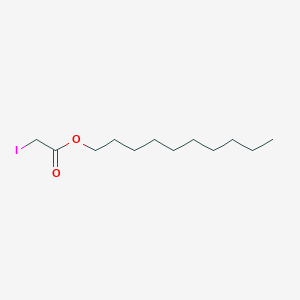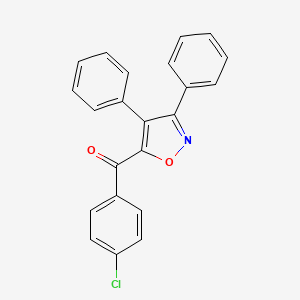![molecular formula C14H14N4O3 B14000856 10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 65818-59-9](/img/structure/B14000856.png)
10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and coenzymes
Vorbereitungsmethoden
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pteridine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, often facilitated by reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzyme cofactor interactions and its potential as a biochemical probe.
Medicine: Research has explored its potential as an antimalarial agent and its efficacy in other therapeutic areas.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism by which Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide can be compared with other pteridine derivatives such as:
Pterin: A simpler pteridine compound with similar biological roles.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Riboflavin: Another pteridine compound that serves as a precursor for coenzymes involved in redox reactions.
The uniqueness of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide lies in its specific substitutions, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
65818-59-9 |
|---|---|
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
10-ethyl-3,7-dimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-4-17-9-6-5-8(2)7-10(9)18(21)11-12(17)15-14(20)16(3)13(11)19/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
XVGIKFYIGCZCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C)[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


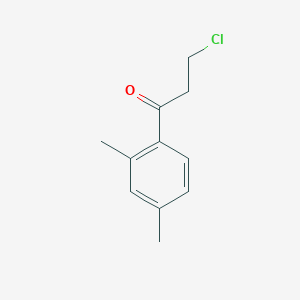
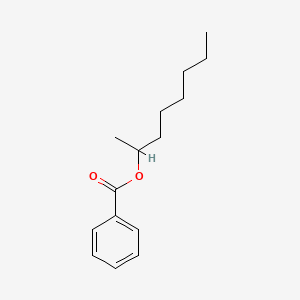
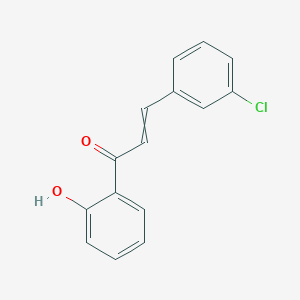

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
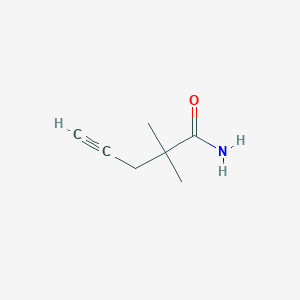
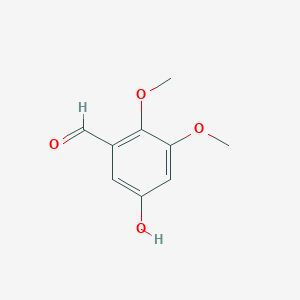
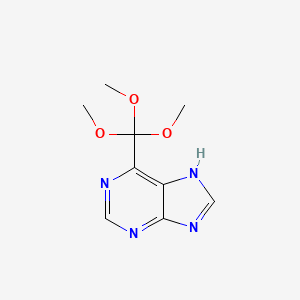
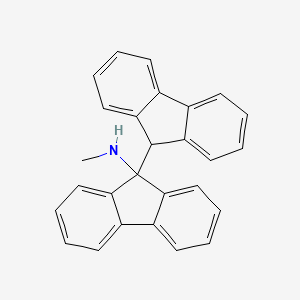
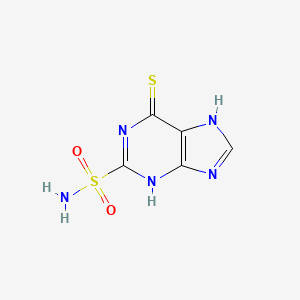

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
